ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate, also known as MEP or 4-Methylpentedrone, is a synthetic stimulant drug belonging to the cathinone class. MEP has gained popularity in the research community due to its potential applications in scientific research.
Mechanism of Action
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate acts as a monoamine transporter inhibitor, primarily targeting the dopamine transporter. ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate also has moderate affinity for the norepinephrine transporter and weak affinity for the serotonin transporter. The inhibition of monoamine transporters leads to an increase in extracellular dopamine, norepinephrine, and serotonin levels, resulting in stimulant effects.
Biochemical and Physiological Effects:
ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate produces stimulant effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate also produces rewarding effects, as demonstrated by its ability to induce conditioned place preference in rodents. Chronic exposure to ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has been shown to produce neurotoxic effects, including decreased dopamine transporter density and increased oxidative stress markers.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has several advantages for lab experiments, including its high potency, selectivity for the dopamine transporter, and ability to induce conditioned place preference. However, ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate also has limitations, including its potential for neurotoxicity and lack of selectivity for other monoamine transporters.
Future Directions
Future research on ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate should focus on its potential applications in the treatment of psychiatric disorders, such as attention deficit hyperactivity disorder and depression. Additionally, further research is needed to elucidate the mechanisms underlying ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate-induced neurotoxicity and to develop strategies to mitigate its adverse effects. Finally, the development of more selective and potent monoamine transporter inhibitors based on the structure-activity relationship of ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate could lead to the discovery of novel therapeutic agents.
Synthesis Methods
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate can be synthesized through various methods, including reductive amination of 4-methylpropiophenone with piperidine, followed by esterification with ethyl chloroformate. The purity of the final product can be improved through recrystallization and purification with solvents. The synthesis of ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate is complex and requires expertise in organic chemistry.
Scientific Research Applications
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has gained popularity in the research community due to its potential applications in scientific research. ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has been used as a reference standard for the identification and quantification of cathinones in forensic and toxicological samples. ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has also been used as a tool to study the structure-activity relationship of cathinones and their interaction with monoamine transporters.
properties
IUPAC Name |
ethyl 4-(4-methylanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)17-10-8-14(9-11-17)16-13-6-4-12(2)5-7-13/h4-7,14,16H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUMGBAYZHJVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198282 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.